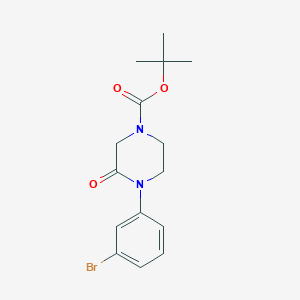

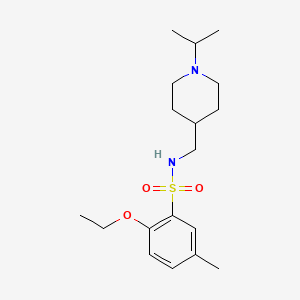

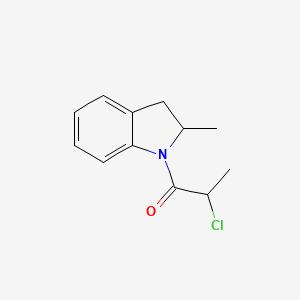

tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can be inferred from its name and similar compounds1234.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of a compound can be deduced from its molecular formula. The molecular formula of a similar compound, “tert-Butyl 4-((3-bromophenyl)sulfonyl)piperazine-1-carboxylate”, is C15H21BrN2O4S2. However, the exact molecular structure of “tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” is not specified in the available resources.

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve electrophilic aromatic substitution6. However, the specific chemical reactions involving “tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” are not detailed in the available resources.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and similar compounds. For instance, “tert-Butyl 4-((3-bromophenyl)sulfonyl)piperazine-1-carboxylate” has a molecular weight of 405.31 and is a solid at room temperature2. However, the specific physical and chemical properties of “tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” are not detailed in the available resources.

科学研究应用

Stereoselective Syntheses

Stereoselective Synthesis of Piperidine Derivatives : The compound has been utilized in the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, offering a pathway to cis and trans isomers through reactions with L-selectride and Mitsunobu reaction conditions, followed by alkaline hydrolysis (Boev et al., 2015).

Synthesis of Jak3 Inhibitor Intermediates

Jak3 Inhibitor Synthesis : It serves as an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors. A detailed synthesis procedure outlines efficient methods to produce tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, demonstrating the versatility of similar compounds in drug development (Chen Xin-zhi, 2011).

Structural Analyses and Hydrogen Bond Studies

Crystal Structure Analysis : Studies include the crystal structure analysis of related compounds, revealing configurations and hydrogen bonding patterns that are crucial for understanding the physical and chemical properties of these molecules (Kolter et al., 1996).

Peptide Mimetics and Chiral Auxiliaries

Peptidomimetics : Research into 1,4-dipiperazino benzenes, utilizing stepwise transition metal-catalyzed N-arylation, illustrates the compound's role in developing peptide helix mimetics, critical for drug design and protein interaction studies (Maity & König, 2008).

Synthetic Methodologies

Dynamic Kinetic Resolution : The compound has been involved in dynamic kinetic resolution processes, serving as a chiral auxiliary for stereoselective alkylation, underscoring its utility in synthesizing enantiomerically pure substances, which are invaluable in the pharmaceutical industry (Kubo et al., 1997).

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties. A similar compound, “1-BOC-4-(3-Bromophenyl)piperazine”, is harmful by inhalation, in contact with skin, and if swallowed4. However, the specific safety and hazards of “tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” are not detailed in the available resources.

未来方向

The future directions for research on “tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” could include further exploration of its synthesis, properties, and potential applications. However, without more specific information about this compound, it’s challenging to provide detailed future directions.

属性

IUPAC Name |

tert-butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-7-8-18(13(19)10-17)12-6-4-5-11(16)9-12/h4-6,9H,7-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHZRXKHRUWKBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2842914.png)

![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2842931.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one](/img/structure/B2842933.png)

![Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate](/img/structure/B2842936.png)